What is 1-(Pyrrolidin-3-yl)ethanone hydrochloride?
What is 1-(Pyrrolidin-3-yl)ethanone hydrochloride?
An In-depth Technical Guide to 1-(Pyrrolidin-3-yl)ethanone hydrochloride: A Key Intermediate in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(Pyrrolidin-3-yl)ethanone hydrochloride, a pivotal building block in contemporary pharmaceutical research and development. We will delve into its chemical identity, synthesis, analytical characterization, and its significant applications, particularly in the synthesis of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who are looking to leverage this versatile compound in their work.
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active compounds and natural products.[1][2] Its prevalence in medicinal chemistry stems from its unique stereochemical and conformational properties. The sp³-hybridized carbons of the pyrrolidine ring allow for a three-dimensional exploration of chemical space, a critical factor in designing molecules with high target specificity and improved pharmacological profiles.[1] 1-(Pyrrolidin-3-yl)ethanone hydrochloride, as a derivative of this core structure, serves as a crucial intermediate for introducing a key acetyl group onto the pyrrolidine ring, opening up a wide range of synthetic possibilities.
This compound is particularly noted for its role in the development of pharmaceuticals targeting neurological disorders.[3][4] Its stability and solubility in aqueous solutions make it a practical and efficient starting material in various synthetic pathways.[3]
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of 1-(Pyrrolidin-3-yl)ethanone hydrochloride is fundamental to its effective application in research and synthesis.
| Property | Value | Source(s) |
| CAS Number | 876505-26-9 | [3][4][5] |
| Alternate CAS | 1956364-14-9 | [6][7] |
| Molecular Formula | C₆H₁₁NO·HCl | [3] |
| Molecular Weight | 149.62 g/mol | [3][6] |
| Appearance | Grey crystalline powder | [3] |
| Purity | ≥ 95% | [3][7] |
| IUPAC Name | 1-(pyrrolidin-3-yl)ethanone;hydrochloride | [4] |
| InChI Key | BJIQZEPWXLMFFP-UHFFFAOYSA-N | [7] |
| SMILES | CC(=O)C1CCNC1.Cl | [4] |
| Storage Conditions | Store at 0-8 °C | [3] |
The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is a significant advantage in laboratory settings for consistent and reliable reactions.[3]
Caption: 2D structure of 1-(Pyrrolidin-3-yl)ethanone hydrochloride.
Synthesis and Derivatization Strategies
While specific, detailed synthetic procedures for 1-(Pyrrolidin-3-yl)ethanone hydrochloride are proprietary and not extensively published, general methodologies for the synthesis of pyrrolidine derivatives are well-established in the literature. These often involve the use of precursors such as proline or 4-hydroxyproline.[8] A common and powerful method for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a suitable dipolarophile.[1]
The derivatization of the 1-(Pyrrolidin-3-yl)ethanone hydrochloride core allows for the exploration of a vast chemical space. The ketone functionality can undergo a variety of chemical transformations, including reduction, reductive amination, and alpha-functionalization, to introduce diverse substituents. The secondary amine of the pyrrolidine ring is also a key site for modification, allowing for the attachment of various functional groups through N-alkylation or N-acylation.
Caption: Conceptual workflow for the synthesis of 1-(Pyrrolidin-3-yl)ethanone hydrochloride.
Analytical Characterization Protocols
The identity and purity of 1-(Pyrrolidin-3-yl)ethanone hydrochloride are confirmed using a suite of standard analytical techniques. This compound can also serve as a reference standard in the development of analytical methods for quality control in pharmaceutical manufacturing.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the acetyl methyl protons, and the N-H proton. The chemical shifts and coupling patterns provide detailed information about the connectivity of the molecule.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the acetyl group, the carbons of the pyrrolidine ring, and the methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the free base and to study its fragmentation pattern. The expected molecular ion peak for the free base (C₆H₁₁NO) would be at an m/z corresponding to its molecular weight (113.16 g/mol ).[9]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H bond of the secondary amine, the C=O bond of the ketone, and the C-H bonds of the aliphatic portions of the molecule.
Protocol: A Self-Validating System for Quality Control
A robust quality control workflow for 1-(Pyrrolidin-3-yl)ethanone hydrochloride would involve:
-
Identity Confirmation: Comparison of the acquired NMR, MS, and IR spectra with those of a certified reference standard.
-
Purity Assessment: Quantitative analysis using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS) to determine the percentage purity.
-
Residual Solvent Analysis: Gas Chromatography (GC) to detect and quantify any residual solvents from the synthesis process.
Key Applications in Drug Discovery and Neuroscience
1-(Pyrrolidin-3-yl)ethanone hydrochloride is a valuable building block in the synthesis of a wide range of biologically active molecules.[3]
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[3][4] Its structure is a key component in the development of compounds with enhanced efficacy and improved safety profiles.[3]
-
Neuroscience Research: This compound is utilized in studies focusing on neurotransmitter systems.[3][4] By incorporating this moiety into larger molecules, researchers can investigate the mechanisms of action of certain drugs and their effects on brain function.[3][4]
-
Behavioral Studies: In preclinical animal models, derivatives of 1-(Pyrrolidin-3-yl)ethanone hydrochloride are used to assess the behavioral effects of new chemical entities, providing valuable insights into their potential therapeutic applications and side effect profiles.[4]
-
Organic Synthesis: Beyond its pharmaceutical applications, it is a versatile building block for creating more complex molecules for various applications in organic chemistry.[4]
Caption: Applications of 1-(Pyrrolidin-3-yl)ethanone hydrochloride.
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[10][11]
-
Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.[10][12] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[10][12]
-
Storage: Store in a tightly sealed container in a cool, dry place.[3] The recommended storage temperature is between 0-8 °C.[3]
-
First Aid:
Conclusion
1-(Pyrrolidin-3-yl)ethanone hydrochloride is a compound of significant interest to the scientific community, particularly in the realm of medicinal chemistry and drug discovery. Its versatile chemical nature, combined with the favorable pharmacological properties of the pyrrolidine scaffold, positions it as a key intermediate for the synthesis of novel therapeutics. A comprehensive understanding of its properties, synthesis, and applications is crucial for researchers aiming to innovate in the development of new treatments for a range of diseases, most notably neurological disorders.
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Synthesis of pyrrolidine derivatives with pharmacological activity. XI. The Lora-Tamayo reaction of 3-methyl-1,1-diphenyl-1,4-butanediol with acetonitrile-stannic chloride complex. Synthesis of 1,2,5-trimethyl-3-diphenylmethylenepyrrolidines - PubMed. [Link]
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Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - MDPI. [Link]
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(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed. [Link]
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